molecular formula C8H8O2S B1682315 2-Mercapto-2-phenylacetic acid CAS No. 4695-09-4

2-Mercapto-2-phenylacetic acid

Cat. No. B1682315
CAS RN: 4695-09-4
M. Wt: 168.21 g/mol
InChI Key: QYIGFZOHYGYBLX-UHFFFAOYSA-N
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Description

2-Mercapto-2-phenylacetic acid, also known as alpha-Mercapto-alpha-phenylacetic acid or Thiomandelic acid, is a solid compound . It is an organic compound containing a phenyl functional group and a carboxylic acid functional group .


Molecular Structure Analysis

The empirical formula of 2-Mercapto-2-phenylacetic acid is C8H8O2S, and its molecular weight is 168.21 . The SMILES string representation of its structure is O=C(O)C(S)C1=CC=CC=C1 .


Physical And Chemical Properties Analysis

2-Mercapto-2-phenylacetic acid is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

1. Synthesis of Pyrimidinones with Various Biological Activities

2-Mercapto-2-phenylacetic acid is utilized in the synthesis of 2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinones, which have demonstrated various biological activities. These compounds show remarkable anti-inflammatory, antiarrhythmic, local anesthetic, and antihyperlipidemic activities in rats and mice, along with weak anticonvulsant and hypoglycemic activities (Ranise et al., 1994).

2. Role in Native Chemical Ligation at Phenylalanine

Research on erythro-N-Boc-β-mercapto-l-phenylalanine, a derivative of 2-Mercapto-2-phenylacetic acid, shows its application in native chemical ligation at phenylalanine. This process facilitates the synthesis of complex proteins and peptides, highlighting its significance in biochemical synthesis and molecular biology (Crich & Banerjee, 2007).

3. Involvement in Hydrolysis of Nitrile Compounds

Studies have shown that compounds like 2-Mercapto-2-phenylacetic acid can catalyze the hydrolysis of α-aminophenylacetonitrile to phenylglycineamide. This reaction is pivotal in organic synthesis and chemical transformations, demonstrating the compound's role as a catalyst in chemical reactions (Lee et al., 1988).

4. Applications in Electroanalytical Chemistry

2-Mercapto-2-phenylacetic acid is used in creating self-assembled monolayers on gold electrodes. These monolayers have applications in electroanalytical chemistry, particularly in differentiating between neurotransmitters like dopamine and ascorbic acid (Malem & Mandler, 1993).

5. Synthesis of Triorganotin Carboxylates

Research indicates the synthesis of triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid, a derivative of 2-Mercapto-2-phenylacetic acid. These compounds have potential applications in organometallic chemistry and materials science (Ma et al., 2005).

Safety And Hazards

2-Mercapto-2-phenylacetic acid is classified as a combustible solid . It is also noted that it can cause irritation to the skin, eyes, and respiratory system .

Future Directions

While specific future directions for 2-Mercapto-2-phenylacetic acid are not available, research on related compounds like phenylacetic acid suggests potential applications in metabolic engineering due to its role in bacterial pathogenicity and antibiotic resistance .

properties

IUPAC Name

2-phenyl-2-sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIGFZOHYGYBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-2-phenylacetic acid

CAS RN

4695-09-4
Record name Thiomandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

Hydrolysis of 142 g of 5-phenyl-2-imino-4-thiazolidinone with barium hydroxide in 20% aqueous ethanol gave 55 g of α-mercaptophenylacetic acid (70% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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